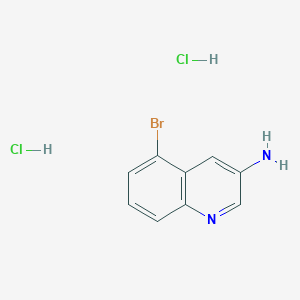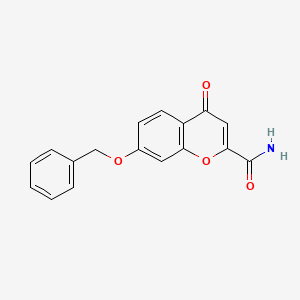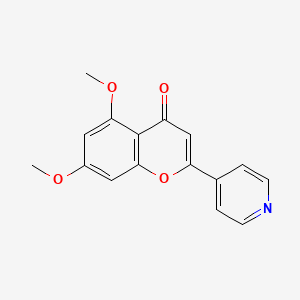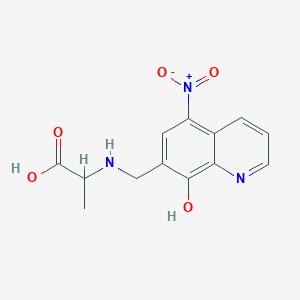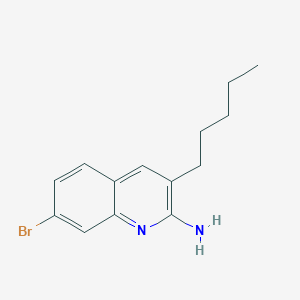
7-Bromo-3-pentylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-pentylquinolin-2-amine is a quinoline derivative with a bromine atom at the 7th position, a pentyl group at the 3rd position, and an amine group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Bromo-3-pentylquinolin-2-amine involves the reaction of 7-bromoquinoline with pentylamine under reflux conditions. The reaction typically uses a solvent such as ethanol or acetic acid to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom at the 7th position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The amine group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various nucleophiles replacing the bromine atom.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
7-Bromo-3-pentylquinolin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Used in studies to understand the mechanism of action of quinoline derivatives.
Industrial Applications: Employed in the synthesis of complex organic molecules and as intermediates in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-pentylquinolin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromoquinoline: Lacks the pentyl and amine groups, making it less versatile in biological applications.
3-Pentylquinolin-2-amine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
7-Bromo-2-aminquinoline: Lacks the pentyl group, affecting its lipophilicity and membrane permeability.
Uniqueness
7-Bromo-3-pentylquinolin-2-amine is unique due to the presence of all three functional groups (bromine, pentyl, and amine), which confer a combination of reactivity, biological activity, and physicochemical properties that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C14H17BrN2 |
|---|---|
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
7-bromo-3-pentylquinolin-2-amine |
InChI |
InChI=1S/C14H17BrN2/c1-2-3-4-5-11-8-10-6-7-12(15)9-13(10)17-14(11)16/h6-9H,2-5H2,1H3,(H2,16,17) |
Clé InChI |
JSCFBHJJAZEACW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(N=C2C=C(C=CC2=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)




![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)

